molecular formula C8H7FN2 B2671314 5-Fluoro-1h-isoindol-3-amine CAS No. 1355004-72-6

5-Fluoro-1h-isoindol-3-amine

Cat. No.: B2671314
CAS No.: 1355004-72-6
M. Wt: 150.156
InChI Key: SZMIZUFNIBWLFW-UHFFFAOYSA-N
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Description

5-Fluoro-1h-isoindol-3-amine is a chemical compound with the molecular formula C8H7FN2 . It belongs to the class of isoindoles, which are heterocyclic compounds containing a fused ring system with nitrogen atoms.

Scientific Research Applications

5-Fluoro-1h-isoindol-3-amine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1h-isoindol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoro-2-nitrobenzaldehyde with ammonia, followed by reduction and cyclization steps. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1h-isoindol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Fluoro-1h-isoindol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

    5-Fluoroindole: Shares the fluorine substitution but lacks the isoindole structure.

    1H-Isoindole-3-amine: Lacks the fluorine substitution but shares the isoindole structure.

    5-Fluoro-2-methyl-1H-isoindole-3-amine: Similar structure with an additional methyl group.

Uniqueness: 5-Fluoro-1h-isoindol-3-amine is unique due to the combination of the fluorine atom and the isoindole structure, which imparts specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

6-fluoro-3H-isoindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMIZUFNIBWLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)F)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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